Janelia fluor 646 tfa Janelia fluor 646 tfa
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020375
InChI: InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7)
SMILES:
Molecular Formula: C31H29F3N2O6Si
Molecular Weight: 610.7 g/mol

Janelia fluor 646 tfa

CAS No.:

Cat. No.: VC16020375

Molecular Formula: C31H29F3N2O6Si

Molecular Weight: 610.7 g/mol

* For research use only. Not for human or veterinary use.

Janelia fluor 646 tfa -

Specification

Molecular Formula C31H29F3N2O6Si
Molecular Weight 610.7 g/mol
IUPAC Name 3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7)
Standard InChI Key NVBSDKPJAFIPEW-UHFFFAOYSA-N
Canonical SMILES C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

JF646 TFA belongs to the silicon-rhodamine (SiR) family, with systematic modifications that optimize its photophysical and biochemical properties. The compound's formal chemical name is 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[ b, e]silin-10-yl)-4-((2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)benzoate trifluoroacetate . Its molecular formula is C31H29F3N2O6Si\text{C}_{31}\text{H}_{29}\text{F}_{3}\text{N}_{2}\text{O}_{6}\text{Si}, with a molecular weight of 610.65 g/mol .

The structure features:

  • A silicon-bridged xanthene core that red-shifts absorption/emission compared to oxygen-based rhodamines

  • Dual azetidine substituents at positions 3 and 7, enhancing quantum yield and photostability

  • A chlorohexyloxy-ethoxy-ethyl carbamoyl side chain for HaloTag ligand conjugation

  • Trifluoroacetate counterion improving solubility in polar organic solvents

Photophysical Properties

Spectral Characteristics

JF646 TFA exhibits exceptional brightness (ϵ=152,000M1cm1\epsilon = 152,000 \, \text{M}^{-1}\text{cm}^{-1}) and a high quantum yield (Φ=0.54\Phi = 0.54), outperforming many commercially available far-red dyes . Key spectral parameters include:

PropertyValueMeasurement Conditions
λabs\lambda_{\text{abs}}646 nmEthanol + 0.1% TFA
λem\lambda_{\text{em}}664 nmEthanol + 0.1% TFA
Stokes Shift18 nm-
Brightness Index8.21×1048.21 \times 10^{4}ϵ×Φ\epsilon \times \Phi
Fluorogenicity (K L-Z)0.0012Lactone-zwitterion equilibrium

The large extinction coefficient and moderate Stokes shift make JF646 TFA particularly suitable for multicolor imaging and fluorescence resonance energy transfer (FRET) applications .

Fluorogenic Mechanism

JF646 TFA's performance stems from its zwitterion-lactone equilibrium, which is environmentally sensitive. In aqueous solutions, the dye predominantly exists in a non-fluorescent lactone form. Upon binding to its protein target (e.g., HaloTag), the local chemical environment shifts the equilibrium toward the fluorescent zwitterionic form, achieving up to 1,000-fold fluorescence enhancement . This property drastically reduces background signal in live-cell imaging experiments .

Biochemical Applications

Live-Cell Imaging

JF646 TFA's cell permeability and fluorogenicity enable real-time tracking of protein dynamics without wash steps. Studies demonstrate effective labeling of:

  • Nuclear pore complexes with 30 nm spatial resolution in dSTORM

  • G-protein-coupled receptors in neuronal growth cones

  • HIV-1 virion assembly using HaloTag fusion proteins

Comparative studies show JF646 TFA maintains >80% initial fluorescence intensity after 30 minutes of continuous illumination at 640 nm, significantly outperforming Cy5 and Alexa Fluor 647 .

Super-Resolution Microscopy

The dye's photoswitching capability under 640 nm illumination with 405 nm activation makes it ideal for direct STORM (dSTORM). Key performance metrics:

  • Localization precision: 8-12 nm (fixed cells)

  • On/off contrast ratio: >100:1 in PBS-based imaging buffers

  • Photon yield: 2,800 ± 400 photons/molecule

These characteristics enable prolonged imaging sessions (>10,000 frames) without substantial photobleaching .

ParameterSpecification
Temperature-20°C (short-term), -80°C (long-term)
Light ExposureProtected from light
ReconstitutionFreshly opened anhydrous DMSO
Freeze-Thaw Cycles≤3 cycles

The dye maintains >95% purity for 36 months when stored properly .

Working Concentrations

Typical experimental concentrations vary by application:

ApplicationConcentration RangeIncubation Time
HaloTag Labeling100-500 nM15-30 min
SNAP-Tag Labeling1-5 µM30-60 min
dSTORM Imaging50-100 nM-

For in vivo applications, doses of 0.5-2 mg/kg in rodent models have demonstrated effective tissue penetration .

Comparative Analysis with Related Fluorophores

ParameterJF646 TFAJF549Alexa Fluor 647
λem\lambda_{\text{em}}664 nm571 nm668 nm
Brightness82,08098,56065,000
Cell PermeabilityHighModerateLow
dSTORM CompatibilityExcellentGoodExcellent
FluorogenicityYesNoNo

Brightness calculated as ϵ×Φ\epsilon \times \Phi. Data from .

Future Directions

Ongoing research focuses on:

  • Multiplexed imaging: Combining JF646 TFA with JF503 (λem = 529 nm) and JF608 (λem = 631 nm) for 5-color super-resolution

  • In vivo tracking: Developing bioconjugates for whole-body imaging in zebrafish and mouse models

  • Advanced delivery systems: Lipid nanoparticles for brain barrier penetration

These developments promise to expand JF646 TFA's utility in neurobiology, cancer research, and drug discovery.

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